

Starting materials for 2-Bromo-1-furan-2-yl-ethanone synthesis

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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

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Synthesis of 2-Bromo-1-furan-2-yl-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Bromo-1-furan-2-yl-ethanone**, a valuable intermediate in organic synthesis and drug discovery. This document details the necessary starting materials, experimental protocols, and characterization data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategy

The primary and most direct route to **2-Bromo-1-furan-2-yl-ethanone** is through the selective bromination of the α -carbon of the acetyl group of 2-acetylfuran. This reaction is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent system. The synthesis can be broken down into two main stages:

- Preparation of the Starting Material: Synthesis of 2-acetylfuran via Friedel-Crafts acylation of furan with acetic anhydride.
- Bromination: Selective bromination of 2-acetylfuran to yield the final product, **2-Bromo-1-furan-2-yl-ethanone**.

This guide will provide detailed experimental procedures for both stages, along with tabulated data for the key compounds involved.

Starting Materials and Reagents

Successful synthesis requires high-quality starting materials and reagents. The table below summarizes the key physicochemical properties of the reactants.

Compound	IUPAC Name	CAS Number	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)
Furan	Furan	110-00-9	C ₄ H ₄ O	68.07	Colorless liquid	-85.6	31.3	0.936
Acetic Anhydride	Ethanoic anhydride	108-24-7	C ₄ H ₆ O ₃	102.09	Colorless liquid	-73.1	139.8	1.082
2-Acetylfuran	1-(Furan-2-yl)ethan-1-one	1192-62-7	C ₆ H ₆ O ₂	110.11	Yellow to brown liquid or low melting solid ^[1]	26-30 ^{[2][3][4]}	168-169 ^[5]	1.098 @ 25°C ^{[2][3][4]}
N-Bromosuccinimide	1-Bromo-2,5-pyrrolidinedione	128-08-5	C ₄ H ₄ BrNO ₂	177.98	White to off-white crystalline solid	175-180 (dec.)	-	2.098
Carbon Tetrachloride	Tetrachloromethane	56-23-5	CCl ₄	153.82	Colorless liquid	-22.9	76.7	1.594

Experimental Protocols

Stage 1: Synthesis of 2-Acetylfuran

The industrial synthesis of 2-acetylfuran is commonly achieved through the Friedel-Crafts acylation of furan with acetic anhydride.^[5] The following protocol is adapted from established procedures.

Reaction: Furan + Acetic Anhydride → 2-Acetylfuran

Catalyst: Zinc Chloride

Procedure:

- To a 250 mL three-necked flask equipped with a stirrer and a condenser, add 53.6 g (0.53 mol) of acetic anhydride, 12.0 g (0.20 mol) of acetic acid, and 1.0 g of zinc chloride.
- Stir the mixture at 25°C until the catalyst dissolves.
- At the same temperature, slowly add 34.0 g (0.50 mol) of furan dropwise over approximately 1 hour.
- After the addition is complete, slowly heat the reaction mixture to 50°C and maintain it for 3 hours.
- Monitor the reaction progress by gas chromatography to confirm the consumption of furan.
- Once the reaction is complete, cool the mixture to 30°C.
- Recover the acetic acid by vacuum distillation (50 mbar, 44 ± 2°C).
- The crude product is then purified by vacuum distillation, collecting the fraction at 80-110°C to yield 2-acetylfuran.

A reported yield for a similar procedure is approximately 92.7% with a purity of 99.8%.

Stage 2: Synthesis of 2-Bromo-1-furan-2-yl-ethanone

The bromination of 2-acetylfuran can be performed using N-bromosuccinimide (NBS) in a non-polar solvent. The use of a radical initiator like benzoyl peroxide and light can facilitate the reaction.

Reaction: 2-Acetylfuran + N-Bromosuccinimide → **2-Bromo-1-furan-2-yl-ethanone** + Succinimide

Procedure:

- In a reaction vessel, dissolve 2-acetylfuran in carbon tetrachloride (CCl₄).
- Add an equimolar amount of N-bromosuccinimide (NBS) to the solution.
- Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
- Irradiate the reaction mixture with a light source (e.g., a sunlamp or a standard incandescent bulb) while stirring.
- The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which will float.
- Once the reaction is complete, filter the mixture to remove the succinimide by-product.
- Wash the filtrate with a saturated sodium bicarbonate solution and then with water to remove any remaining acidic impurities.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation.
- The crude product, **2-Bromo-1-furan-2-yl-ethanone**, can be further purified by recrystallization or column chromatography if necessary.

Studies have shown that the reaction of 2-acetylfuran with NBS in CCl₄ can lead to the formation of the desired ω-bromo derivative.^[6]

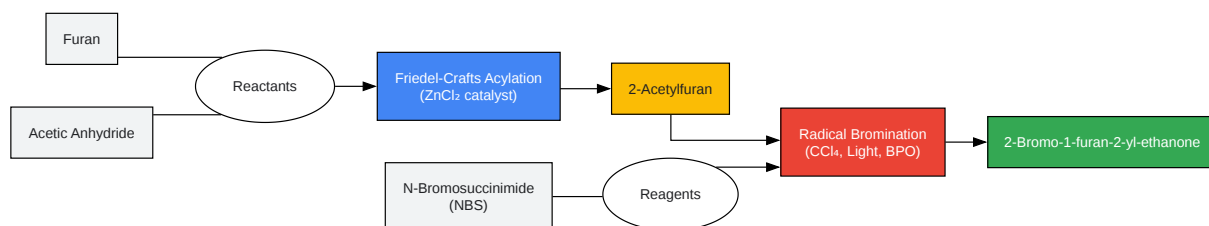
Characterization Data

The synthesized compounds should be characterized to confirm their identity and purity. The following table summarizes key spectroscopic data.

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spectrum (m/z)	IR Spectrum (cm ⁻¹)
2-Acetylfuran	7.58-7.61 (m, 1H), 7.17-7.21 (m, 1H), 6.51-6.57 (m, 1H), 2.48 (s, 3H)[1]	186.6, 152.9, 146.6, 117.4, 112.4, 26.0[1]	110.04 (M ⁺)	1675 (C=O stretch)
2-Bromo-1-furan-2-yl-ethanone	7.63 (dd, J=1.7, 0.8 Hz, 1H), 7.30 (dd, J=3.7, 0.8 Hz, 1H), 6.58 (dd, J=3.7, 1.7 Hz, 1H), 4.34 (s, 2H)	179.9, 147.9, 147.2, 120.3, 113.2, 30.8	187.95, 189.95 (M ⁺ , M+2)	1670 (C=O stretch)

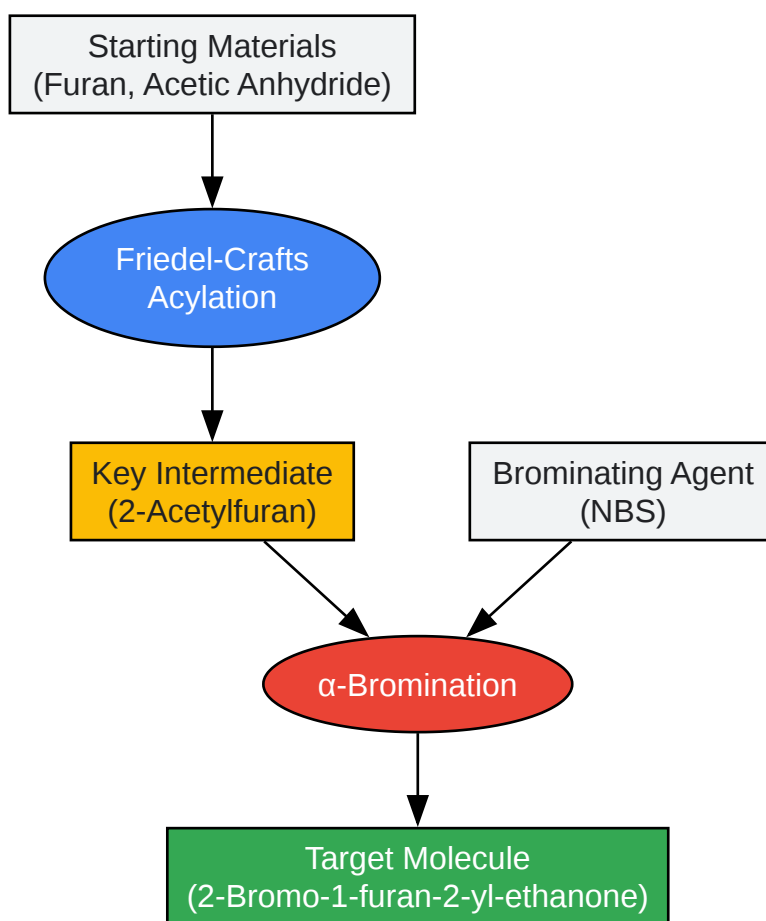
Workflow and Pathway Diagrams

To visually represent the synthesis and logical relationships, the following diagrams have been generated using Graphviz.



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Caption: Synthetic workflow for **2-Bromo-1-furan-2-yl-ethanone**.



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Caption: Logical relationship of synthetic steps.

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